N-(5-bromo-3-nitropyridin-2-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-bromo-3-nitropyridin-2-yl)acetamide involves various strategies, including addition, substitution reactions, and specific conditions to introduce functional groups effectively. For instance, N-bromoacetamide, under the presence of sodium acetate, can react smoothly with nitroalkene moieties by addition of bromine and an acetamido group across the olefinic double bond, demonstrating a method to introduce bromo and acetamide functionalities into a molecule (Rank & Baer, 1974).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-bromo-3-nitropyridin-2-yl)acetamide has been extensively studied through various spectroscopic and computational methods. For example, vibrational, spectroscopic, molecular docking, and density functional theory studies on N-(5-aminopyridin-2-yl)acetamide have revealed insights into the optimized structure, electronic characteristics, and vibrational frequencies, providing a basis for understanding the molecular structure and properties of related compounds (Asath et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-(5-bromo-3-nitropyridin-2-yl)acetamide and its derivatives can lead to various products depending on the reaction conditions. For instance, the cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides to form pyridin-2(1H)-ones indicates the reactivity of acetamide derivatives in forming heterocyclic compounds, highlighting the chemical versatility of these compounds (Savchenko et al., 2020).
Physical Properties Analysis
The physical properties of N-(5-bromo-3-nitropyridin-2-yl)acetamide derivatives, such as melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments and applications. The crystal and molecular structure of related compounds, like 2-(N-nitrosomethylamino)acetamide, has been determined, providing insights into the arrangement of molecules in solid state and their intermolecular interactions, which are crucial for the material's properties (Templeton et al., 1973).
Chemical Properties Analysis
The chemical properties of N-(5-bromo-3-nitropyridin-2-yl)acetamide, including its reactivity, stability, and interaction with other molecules, are influenced by its functional groups. Quantum mechanical, spectroscopic, and docking studies can provide comprehensive insights into the molecule's reactivity, stability, and potential biological activity. For example, studies on 2-Amino-3-bromo-5-nitropyridine have explored its vibrational frequencies, molecular geometry, and potential as a non-linear optical material, which can be related to understanding the chemical properties of N-(5-bromo-3-nitropyridin-2-yl)acetamide (Abraham et al., 2017).
Scientific Research Applications
Hypoxia Markers and PET Imaging :
- A study by Kachur et al. (1999) focused on the synthesis of hypoxia markers EF1 and [18F]-EF1, which involved the preparation of 2-(2-nitroimidazol-1[H]-yl)-N-(3-fluoropropyl)acetamide and its 18F analog. The study demonstrated the preparation of clinically relevant amounts of [18F]-EF1 for use as a non-invasive hypoxia marker detectable using positron emission tomography (PET) (Kachur et al., 1999).
Antimicrobial Activity :
- Fahim and Ismael (2019) researched the antimicrobial activity of novel sulphonamide derivatives, including derivatives of 2-bromo-N-(phenylsulfonyl)acetamide. The study reported that these compounds displayed good antimicrobial activity, with certain derivatives showing high activity towards most strains (Fahim & Ismael, 2019).
Carcinogenicity Studies :
- Cohen et al. (1975) investigated the carcinogenicity of various 5-nitrofurans, including derivatives with acetamide substituents. The study revealed a high incidence of various tumors in tested animals, indicating potential carcinogenic effects (Cohen et al., 1975).
Toxicity and Health Implications :
- Shi et al. (2022) presented a case report on methemoglobinemia and delayed encephalopathy following 5-bromo-2-nitropyridine poisoning. This highlighted the compound's toxicity and potential health risks (Shi et al., 2022).
Antimalarial Activity :
- Werbel et al. (1986) synthesized a series of compounds related to 5-bromo-2-nitropyridine, demonstrating significant antimalarial activity against various strains of Plasmodium in mice (Werbel et al., 1986).
Anti-HIV Drug Potential :
- Oftadeh et al. (2013) conducted a study on acetamide derivatives as potential anti-HIV drugs. Their research focused on the local reactivity of these compounds and suggested that certain derivatives could be potent against HIV (Oftadeh et al., 2013).
Large-Scale Synthesis and Industrial Application :
- Agosti et al. (2017) detailed the large-scale synthesis of 5-Bromo-2-nitropyridine, highlighting the challenges and solutions in the process development for industrial production (Agosti et al., 2017).
Antitumor Activity :
- Wu et al. (2017) synthesized novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, demonstrating potent antiproliferative activity against certain cancer cell lines (Wu et al., 2017).
Future Directions
properties
IUPAC Name |
N-(5-bromo-3-nitropyridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O3/c1-4(12)10-7-6(11(13)14)2-5(8)3-9-7/h2-3H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYOFFIZCYGNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382678 | |
Record name | N-(5-Bromo-3-nitropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-3-nitropyridin-2-yl)acetamide | |
CAS RN |
381679-24-9 | |
Record name | N-(5-Bromo-3-nitropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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